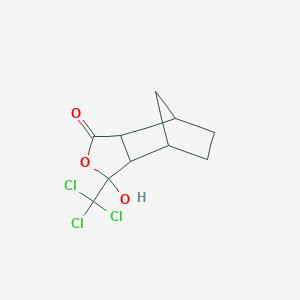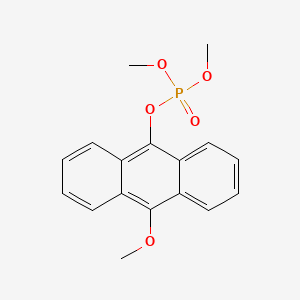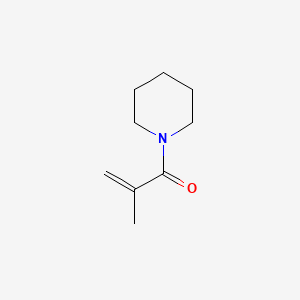
n-Methacryloylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Methacryloylpiperidine is an organic compound with the molecular formula C9H15NO. It is a derivative of piperidine, a six-membered heterocyclic amine, and methacrylic acid. This compound is known for its applications in polymer chemistry and materials science due to its ability to form polymers with unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
n-Methacryloylpiperidine can be synthesized through the reaction of methacryloyl chloride with piperidine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Continuous flow processes are often employed to enhance efficiency and control over reaction parameters. These methods ensure consistent product quality and minimize the formation of unwanted byproducts.
Analyse Des Réactions Chimiques
Types of Reactions
n-Methacryloylpiperidine undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.
Substitution Reactions: The piperidine ring can undergo substitution reactions with electrophiles.
Addition Reactions: The methacryloyl group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under thermal or photochemical conditions.
Substitution Reactions: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Addition Reactions: Nucleophiles like amines or thiols can add to the methacryloyl group under mild conditions.
Major Products Formed
Polymerization: Polymers with varying molecular weights and properties.
Substitution Reactions: Substituted piperidine derivatives.
Addition Reactions: Adducts with functional groups attached to the methacryloyl moiety.
Applications De Recherche Scientifique
n-Methacryloylpiperidine has diverse applications in scientific research:
Polymer Chemistry: Used as a monomer for synthesizing polymers with specific properties.
Biomedicine: Investigated for drug delivery systems due to its ability to form biocompatible polymers.
Materials Science: Utilized in the development of advanced materials with tailored mechanical and chemical properties.
Industrial Applications: Employed in coatings, adhesives, and sealants for its excellent adhesion and durability.
Mécanisme D'action
The mechanism of action of n-Methacryloylpiperidine in polymerization involves the initiation, propagation, and termination steps typical of free radical polymerization. The methacryloyl group undergoes radical initiation, leading to the formation of polymer chains. In biological applications, the piperidine ring can interact with biological targets, potentially influencing cellular processes through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methacryloyl chloride: A precursor in the synthesis of n-Methacryloylpiperidine.
Piperidine: The parent compound, widely used in organic synthesis.
N-Methylpiperidine: A similar compound with a methyl group instead of the methacryloyl group.
Uniqueness
This compound is unique due to its dual functionality, combining the reactivity of the methacryloyl group with the structural versatility of the piperidine ring. This combination allows for the synthesis of polymers with unique properties and applications in various fields.
Propriétés
Numéro CAS |
13886-05-0 |
|---|---|
Formule moléculaire |
C9H15NO |
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
2-methyl-1-piperidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C9H15NO/c1-8(2)9(11)10-6-4-3-5-7-10/h1,3-7H2,2H3 |
Clé InChI |
RASDUGQQSMMINZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)N1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


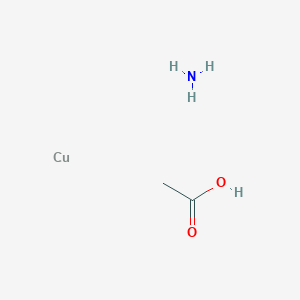
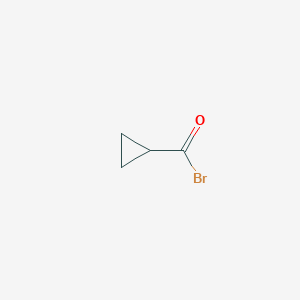
![5-[2-Bromo-1-(prop-2-en-1-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14712178.png)


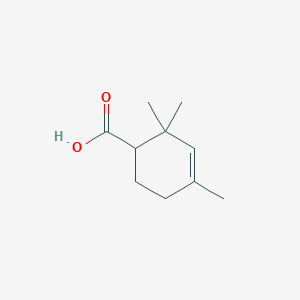
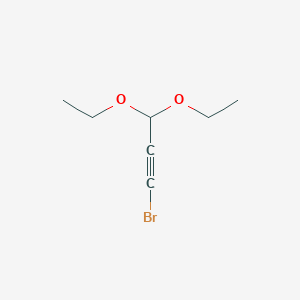
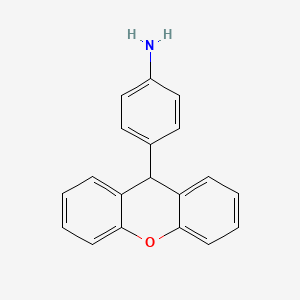
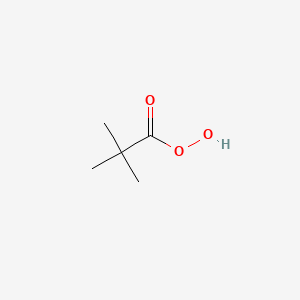
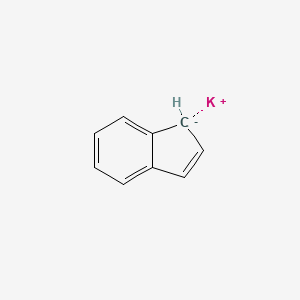
![(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-methylene-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14712216.png)
